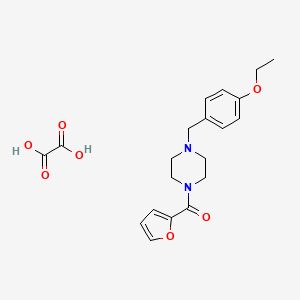![molecular formula C25H25ClN2O2 B5088012 N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 inhibits JAKs by binding to their active site, preventing the phosphorylation of downstream targets and ultimately altering gene expression.
Wirkmechanismus
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAKs, this compound prevents the phosphorylation of downstream targets and ultimately alters gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. This compound has been shown to improve clinical outcomes in animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This may reduce the potential off-target effects of this compound and improve its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict the response to this compound. This may help to personalize treatment for autoimmune diseases and improve clinical outcomes. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide is synthesized through a multi-step process starting from 2-chloroaniline. The first step involves the conversion of 2-chloroaniline to 2-chloro-N-(3-nitrophenyl)acetamide, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3,4,5,6-pentamethylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and improve clinical outcomes in animal models of these diseases. Clinical trials have also demonstrated the efficacy of this compound in treating rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2/c1-14-15(2)17(4)23(18(5)16(14)3)25(30)27-20-10-8-9-19(13-20)24(29)28-22-12-7-6-11-21(22)26/h6-13H,1-5H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRODCMKLDSYEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
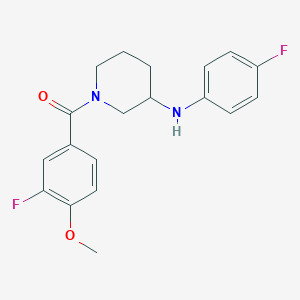
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
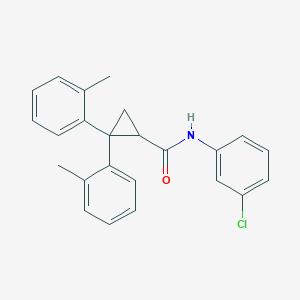
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
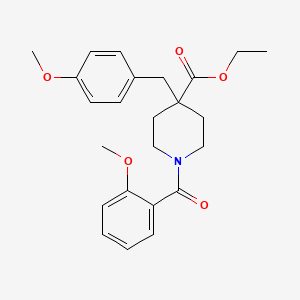
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
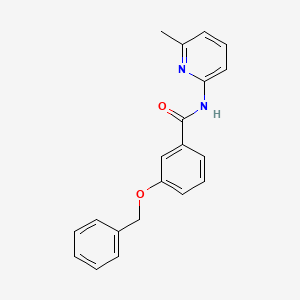
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
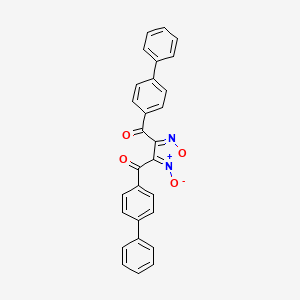
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)
